![molecular formula C16H10Cl3F3N4O B2827775 3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone CAS No. 303986-14-3](/img/structure/B2827775.png)
3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes multiple halogen atoms and a trifluoromethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of Halogen Atoms: Chlorination reactions are employed to introduce chlorine atoms at specific positions on the quinoxalinone core. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chlorinated quinoxalinone intermediate.
Final Functionalization: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline dioxides.
Reduction: Formation of partially or fully reduced quinoxalinone derivatives.
Substitution: Formation of various substituted quinoxalinone derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that derivatives of quinoxalinones exhibit promising anticancer properties. The specific compound has been studied for its potential to inhibit various cancer cell lines. For instance, one study demonstrated that modifications in the structure, such as the introduction of chloro and trifluoromethyl groups, significantly enhanced the inhibitory activity against cancer cell proliferation .
Glycine Transporter Inhibition : The compound has also been investigated as a GlyT1 inhibitor. In a comparative study, it was found that specific substitutions at the ortho-position of the pyridine ring could enhance inhibitory activity against glycine transporters, which are crucial in neurotransmission and have implications in treating schizophrenia .
Data Table: Anticancer Activity Comparison
Case Studies
- In Vivo Studies on Cancer Models : A notable study involved administering the compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology .
- Neuropharmacological Studies : Another research focused on its effects on glycine receptors in rat models. The findings suggested that the compound could modulate neurotransmitter activity, offering insights into its potential use in treating neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-2(1H)-quinoxalinone: Lacks the pyridinyl and trifluoromethyl groups.
3-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone: Lacks one chlorine atom on the quinoxalinone core.
Uniqueness
3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various research applications.
Biological Activity
3,6-Dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoxalinone core substituted with dichlorine and trifluoromethyl groups. Its molecular formula is C19H18Cl2F3N5O2 with a molar mass of 476.28 g/mol. The presence of these halogenated groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that quinoxaline derivatives exhibit diverse biological activities through various mechanisms:
- Anticancer Activity : Quinoxaline derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway and the phosphatidylinositol-3-kinase (PI3K) pathway. These compounds can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Enzymatic Inhibition : The compound has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in inflammatory processes and cancer metabolism, respectively. In vitro studies have shown varying degrees of inhibition efficiency, indicating its potential as an anti-inflammatory and anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
COX-2 Inhibition | COX-2 | 96.19 ± 5.39 | Enzymatic inhibition leading to reduced inflammation |
Antiproliferative | Various Cancer Cells | Varies by cell type | Induction of apoptosis and cell cycle arrest |
Antimicrobial | Bacterial Strains | Moderate | Disruption of bacterial metabolism |
Case Studies
Several case studies have explored the efficacy of quinoxaline derivatives similar to the compound :
- Antitumor Efficacy : A study conducted on a series of quinoxaline derivatives showed significant activity against colorectal cancer cell lines, with specific compounds exhibiting IC50 values lower than conventional chemotherapeutics . The study highlighted the importance of structural modifications in enhancing anticancer properties.
- Inflammation Models : In experimental models of inflammation, compounds structurally related to this compound demonstrated reduced edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research into quinoxaline derivatives revealed promising antimicrobial properties against various pathogens, suggesting that modifications can lead to enhanced efficacy against resistant strains .
Properties
IUPAC Name |
3,6-dichloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3F3N4O/c17-9-1-2-12-11(6-9)25-13(19)15(27)26(12)4-3-23-14-10(18)5-8(7-24-14)16(20,21)22/h1-2,5-7H,3-4H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOARIYKAASODPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.